3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates . This reaction leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms in the pyrimidine ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the indole and pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Isocyanates: Used in the initial synthesis to form the pyrimidoindole structure.
Catalysts: Triethylamine is commonly used to facilitate the reactions.
Solvents: Dimethylformamide (DMF) is frequently used as a solvent in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoindoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can serve as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones: These compounds share a similar core structure but differ in the substituents attached to the aryl group.
2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones: These compounds have a sulfur atom in place of the oxygen in the dione structure.
Uniqueness
3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C11H9N3O2/c1-14-10(15)9-8(13-11(14)16)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3,(H,13,16) |
InChI Key |
OAFDJKHPMFOOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.